molecular formula C20H10BrClN2O3S B14097644 1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097644
M. Wt: 473.7 g/mol
InChI Key: TWJJTJGGADKYHY-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, chloro, thiazolyl, and chromeno-pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the chromeno-pyrrole core: This involves cyclization reactions that may require specific catalysts and solvents to ensure high yields and purity.

    Introduction of the bromophenyl and chloro groups: These steps often involve electrophilic aromatic substitution reactions using bromine and chlorine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H10BrClN2O3S

Molecular Weight

473.7 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H10BrClN2O3S/c21-11-3-1-2-10(8-11)16-15-17(25)13-9-12(22)4-5-14(13)27-18(15)19(26)24(16)20-23-6-7-28-20/h1-9,16H

InChI Key

TWJJTJGGADKYHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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